1-(Iodomethyl)-4-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of p-tolylmethanol using iodine and phosphorus triiodide. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_2\text{OH} + \text{PI}_3 \rightarrow \text{C}_7\text{H}_7\text{CH}_2\text{I} + \text{H}_3\text{PO}_3 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods, such as the direct iodination of p-tolylmethane using iodine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form p-tolylmethyl alcohol or further to p-tolylmethyl ketone.
Reduction Reactions: Reduction of the iodine atom can yield p-tolylmethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: p-Tolylmethanol, p-tolylmethyl cyanide, p-tolylmethylamine.
Oxidation: p-Tolylmethyl alcohol, p-tolylmethyl ketone.
Reduction: p-Tolylmethane.
Scientific Research Applications
1-(Iodomethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-4-methylbenzene largely depends on the type of reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is oxidized to an alcohol or ketone, involving the transfer of electrons and the formation of intermediate species.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower reactivity of the C-Br bond compared to the C-I bond.
1-(Chloromethyl)-4-methylbenzene: Contains a chlorine atom and is even less reactive than the bromine and iodine analogs.
1-(Fluoromethyl)-4-methylbenzene: Contains a fluorine atom and is the least reactive among the halogenated derivatives due to the strong C-F bond.
Uniqueness: 1-(Iodomethyl)-4-methylbenzene is unique due to the high reactivity of the C-I bond, making it a valuable intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(iodomethyl)-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQXZQIGSNYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288587 | |
Record name | 1-(iodomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-74-6 | |
Record name | 1-(Iodomethyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4484-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 56730 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56730 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(iodomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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